molecular formula C9H12O5S B15309987 5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid

5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid

Cat. No.: B15309987
M. Wt: 232.26 g/mol
InChI Key: HOZCQYJSCLJTJF-UHFFFAOYSA-N
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Description

5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid is an organic compound with the molecular formula C9H12O5S This compound is characterized by a furan ring substituted with a carboxylic acid group and a sulfinylmethyl group attached to a methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and 2-methoxyethanethiol.

    Formation of Sulfinylmethyl Intermediate: The 2-methoxyethanethiol is oxidized to form the corresponding sulfinylmethyl intermediate.

    Coupling Reaction: The sulfinylmethyl intermediate is then coupled with furan-2-carboxylic acid under appropriate reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone group under strong oxidizing conditions.

    Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(((2-Methoxyethyl)sulfonyl)methyl)furan-2-carboxylic acid.

    Reduction: Formation of 5-(((2-Methoxyethyl)sulfanyl)methyl)furan-2-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can undergo redox reactions, influencing cellular oxidative stress levels. Additionally, the furan ring can interact with biological macromolecules, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    5-(((2-Methoxyethyl)sulfanyl)methyl)furan-2-carboxylic acid: This compound has a sulfanyl group instead of a sulfinyl group.

    5-(((2-Methoxyethyl)sulfonyl)methyl)furan-2-carboxylic acid: This compound has a sulfonyl group instead of a sulfinyl group.

    5-(((2-Hydroxyethyl)sulfinyl)methyl)furan-2-carboxylic acid: This compound has a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

The presence of the sulfinyl group in 5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid imparts unique redox properties, making it distinct from its analogs. This unique feature can be exploited in various applications, particularly in redox biology and medicinal chemistry.

Properties

Molecular Formula

C9H12O5S

Molecular Weight

232.26 g/mol

IUPAC Name

5-(2-methoxyethylsulfinylmethyl)furan-2-carboxylic acid

InChI

InChI=1S/C9H12O5S/c1-13-4-5-15(12)6-7-2-3-8(14-7)9(10)11/h2-3H,4-6H2,1H3,(H,10,11)

InChI Key

HOZCQYJSCLJTJF-UHFFFAOYSA-N

Canonical SMILES

COCCS(=O)CC1=CC=C(O1)C(=O)O

Origin of Product

United States

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